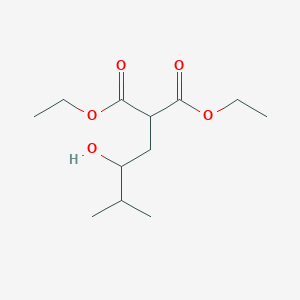
Diethyl (2-hydroxy-3-methylbutyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-hydroxy-3-methylbutyl)propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid and contains two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxy-3-methylbutyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxy-3-methylbutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl (2-oxo-3-methylbutyl)propanedioate.
Reduction: Formation of diethyl (2-hydroxy-3-methylbutyl)propanediol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl (2-hydroxy-3-methylbutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production
Properties
CAS No. |
61337-01-7 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
diethyl 2-(2-hydroxy-3-methylbutyl)propanedioate |
InChI |
InChI=1S/C12H22O5/c1-5-16-11(14)9(12(15)17-6-2)7-10(13)8(3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
OHDXCPFJNWCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(C)C)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
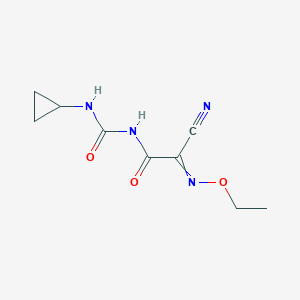

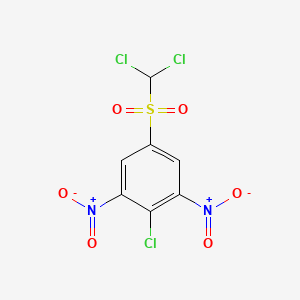
![Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate](/img/structure/B14575313.png)
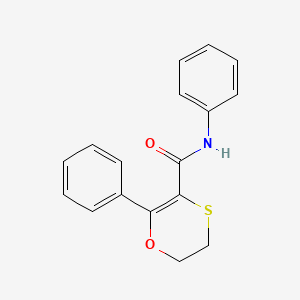
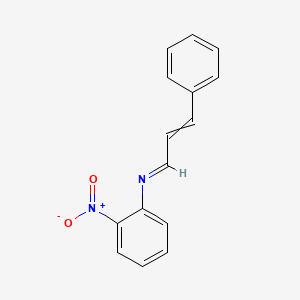
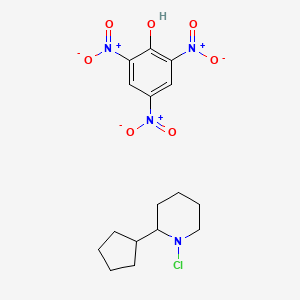
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)
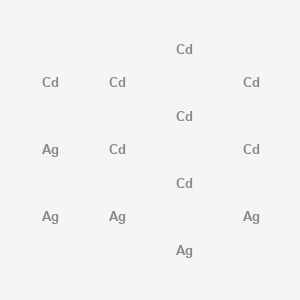
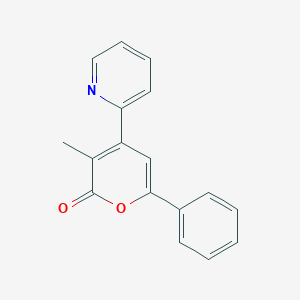
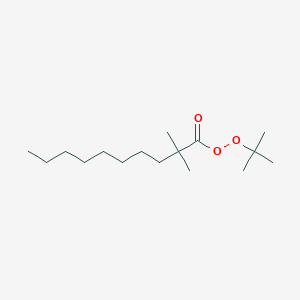
![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)
![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)
